molecular formula C15H14N2 B12591754 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile CAS No. 649553-64-0

4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile

Cat. No.: B12591754
CAS No.: 649553-64-0
M. Wt: 222.28 g/mol
InChI Key: SVSQWIYBPXHWPE-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile is a heterocyclic compound featuring a partially saturated quinoline core substituted with a methyl group at position 4 and a cyano group at position 6. The tetrahydroquinoline scaffold is notable for its pharmacological relevance, with derivatives often exhibiting bioactivity in therapeutic or toxicological contexts.

Properties

CAS No.

649553-64-0

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-benzo[f]quinoline-8-carbonitrile

InChI

InChI=1S/C15H14N2/c1-17-8-2-3-14-13-6-4-11(10-16)9-12(13)5-7-15(14)17/h4-7,9H,2-3,8H2,1H3

InChI Key

SVSQWIYBPXHWPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC3=C2C=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 1,2,3,4-tetrahydrobenzo[f]quinolin-4-one with aromatic aldehydes in an alkaline medium . The reaction typically proceeds through the formation of a benzylidene derivative, which then isomerizes into the more stable benzyl derivative .

Another approach involves the Fischer and Friedländer reactions, which allow for the formation of more complex polycyclic systems from derivatives of benzo[g]quinoline . These reactions are carried out under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Reduction of the Carbonitrile Group

The nitrile group at position 8 undergoes reduction to form a primary amine. This transformation is typically achieved using strong reducing agents:

Reagent/ConditionsProductMechanism
LiAlH₄ in anhydrous ether8-Amino-4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolineTwo-step reduction: nitrile → imine → amine
Catalytic hydrogenation (H₂/Pd)Same product (amine)Direct hydrogenation of nitrile to amine

This reaction is critical for modifying the compound’s polarity and introducing nucleophilic amine groups for further derivatization.

Electrophilic Aromatic Substitution (EAS)

The aromatic quinoline ring participates in EAS reactions, with regioselectivity influenced by the electron-withdrawing nitrile group and electron-donating methyl substituent:

  • Nitration : Occurs preferentially at the meta position relative to the nitrile group, with mixed acid (HNO₃/H₂SO₄) as the nitrating agent.

  • Sulfonation : Directed to the para position of the methyl group under fuming H₂SO₄.

Example :

text
Reaction: Nitration Conditions: HNO₃/H₂SO₄, 0–5°C Product: 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile-5-nitro derivative [1]

Condensation Reactions

The nitrile group participates in nucleophilic addition-elimination reactions:

Schiff Base Formation

Reaction with primary amines (e.g., 4-acetylaniline) yields imine derivatives:

text
R-NH₂ + NC–(quinoline) → R–N=CH–(quinoline) [2]

Conditions: Ethanol, reflux, 6–8 hours .

Pyrazolone Derivatives

Condensation with 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one produces fused pyrazolone-quinoline hybrids .

Cyclization Reactions

Domino reactions enable the formation of polycyclic structures:

Starting MaterialReagents/ConditionsProduct
4-Methyl-...-8-carbonitrile + 1,2-diaminoethanePOCl₃, DMF, 80°CImidazoline-fused tetrahydroquinoline

Mechanism: Initial Schiff base formation, followed by 5-endo-trig cyclization and dehydrogenation .

Nitrile to Carboxylic Acid

Hydrolysis under acidic or basic conditions:

text
Conditions: H₂O/H₂SO₄ (reflux) or NaOH/H₂O₂ Product: 8-Carboxy-4-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline [1]

Methyl Group Oxidation

The C4 methyl group is resistant to mild oxidation but can be oxidized to a carboxylic acid using KMnO₄ under strongly acidic conditions.

Hydrogenation of the Quinoline Ring

Catalytic hydrogenation reduces the aromatic quinoline ring to a decahydroquinoline system:

text
Conditions: H₂ (4 atm), Pt/C, ethanol Product: 4-Methyl-decahydrobenzo[f]quinoline-8-carbonitrile [4]

Stereochemistry: High cis selectivity due to steric shielding by the methyl group .

Interaction with Organometallic Reagents

The nitrile reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis:

text
NC–(quinoline) + RMgX → R–C(=O)–(quinoline) [7]

Key Research Findings

  • Reductive Amination : The nitrile-to-amine conversion exhibits >90% yield with LiAlH₄.

  • Steric Effects : The C4 methyl group directs stereoselectivity in hydrogenation and cyclization reactions .

  • Biological Relevance : Derivatives with amine or carboxylic acid groups show enhanced binding to enzymatic targets (e.g., PDE5 inhibitors) .

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel applications in drug design and catalysis.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Compounds related to tetrahydrobenzoquinolines have been studied for their potential anticancer properties. For instance, certain derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Steroid 5-alpha-reductase Inhibition :
    • Research indicates that tetrahydrobenzoquinoline derivatives can inhibit steroid 5-alpha-reductase, an enzyme linked to conditions like benign prostatic hyperplasia and androgenetic alopecia. The inhibition of this enzyme can lead to therapeutic effects in managing these conditions .
  • Antimicrobial Properties :
    • Some studies have demonstrated that tetrahydrobenzoquinoline derivatives possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Synthetic Applications

  • Synthesis of Heterocycles :
    • The compound serves as a scaffold for synthesizing various heterocyclic compounds through reactions such as Michael additions and Hantzsch reactions. These synthetic pathways are crucial in creating biologically active molecules .
  • Green Chemistry Approaches :
    • Recent advancements emphasize the use of greener methodologies for synthesizing compounds involving tetrahydrobenzoquinolines, reducing environmental impact while maintaining efficiency in producing bioactive scaffolds .

Data Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against multiple cancer cell lines
Steroid InhibitionInhibits steroid 5-alpha-reductasePotential treatment for prostate conditions
Antimicrobial PropertiesActive against various pathogensPromising candidates for new antibiotics
Synthetic PathwaysUsed in heterocyclic synthesisFacilitates creation of diverse bioactive compounds

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on the effects of tetrahydrobenzoquinoline derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved apoptosis induction via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.
  • Inhibition of Steroid 5-alpha-reductase :
    • Research demonstrated that specific derivatives of tetrahydrobenzoquinoline exhibited competitive inhibition of steroid 5-alpha-reductase. This finding suggests their utility in treating androgen-related disorders.
  • Synthesis via Green Chemistry :
    • An innovative approach utilizing microwave-assisted synthesis was employed to produce tetrahydrobenzoquinoline derivatives efficiently. This method not only reduced reaction times but also minimized waste, aligning with principles of sustainable chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Amino-8-hydroxy-4-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carbonitrile ()
  • Key Features: Substituents: Amino (-NH₂) at position 2, hydroxy (-OH) at position 8, and 4-methoxyphenyl at position 3. Physical Properties: Melting point 214–216°C, IR peaks for NH/OH (3447–3187 cm⁻¹), C≡N (2188 cm⁻¹).
  • The 4-methoxyphenyl group adds steric bulk, which may hinder receptor binding compared to the smaller methyl group in the target compound.
Benzo(a)pyrene Diol Epoxides (Evidences 2, 3)
  • Key Features :
    • Examples include 7β,8α-dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (diol epoxide 2).
    • Biological Activity: High mutagenicity (TA98 bacterial strain) and tumor-initiating potency (~20–30% of benzo(a)pyrene) .
  • Comparison: The tetrahydrobenzo ring is common, but diol epoxides incorporate reactive oxygen functionalities (epoxide, diol), leading to DNA adduct formation and carcinogenicity. The target compound lacks such reactive groups, suggesting lower direct mutagenic risk but possible divergent therapeutic applications.
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (Evidences 4, 5, 9, 10)
  • Key Features :
    • Substituents: Thiophene at position 4, oxo group at position 2, and additional saturation (hexahydro).
    • Applications: Evaluated for cardiotonic and anti-inflammatory properties .
  • The hexahydro structure increases ring saturation, possibly improving conformational rigidity and metabolic stability.

Biological Activity

4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile (CAS Number: 649553-64-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C15H14N2
  • Molecular Weight : 222.285 g/mol
  • Structure : The compound features a quinoline core, which is known for diverse biological activities.

Anticancer Properties

Quinoline derivatives, including 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile, have been extensively studied for their anticancer effects. Research indicates that these compounds can inhibit various molecular targets involved in cancer progression:

  • Mechanisms of Action :
    • Inhibition of Topoisomerases : Essential enzymes for DNA replication and transcription.
    • Tyrosine Kinase Inhibition : Disruption of signaling pathways critical for tumor growth.
    • Histone Deacetylase Inhibition : Modulation of gene expression related to cell cycle regulation and apoptosis.

Recent studies have demonstrated that certain quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the quinoline structure showed IC50 values indicating effective inhibition of cancer cell proliferation (Table 1).

CompoundCell LineIC50 (µM)Reference
4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrileMDA-MB45329.1
Other Quinoline DerivativeMCF-715.3

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives are recognized for their antimicrobial effects. They exhibit activity against a range of pathogens including bacteria and fungi:

  • Mechanisms :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of nucleic acid synthesis.

Studies have shown that quinoline derivatives can serve as potential leads in the development of new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that compounds like 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's:

  • Mechanisms :
    • Inhibition of acetylcholinesterase (AChE), which can enhance cholinergic transmission.
    • Antioxidant activity that reduces oxidative stress in neuronal cells.

A study reported significant AChE inhibitory activity with an IC50 value of 16.00 ± 0.04% compared to standard drugs .

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of several quinoline derivatives including our compound against multiple cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspases .

Neuroprotection Study

In a neuroprotection study involving animal models with induced Alzheimer's-like symptoms, administration of 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile resulted in improved memory performance and reduced amyloid plaque formation compared to control groups .

Q & A

Q. What is the standard protocol for synthesizing 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile?

The compound is synthesized via a one-pot multicomponent reaction involving 4-chlorobenzaldehyde (10 mmol), 2-methylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL) under reflux for 6 hours. The product is recrystallized from ethanol to achieve high purity. This method yields a planar nitrogen-bearing aromatic ring fused with a cyclohexene moiety .

Q. How is the purity of the compound confirmed after synthesis?

Purity is validated through recrystallization (ethanol) and structural characterization using single-crystal X-ray diffraction. Additional techniques include IR spectroscopy (to confirm functional groups like C≡N) and 1^1H/13^{13}C NMR for proton and carbon environment analysis .

Q. What solvents are suitable for recrystallization?

Ethanol is the preferred solvent due to its ability to produce high-purity crystals suitable for X-ray crystallography. Alternative solvents (e.g., methanol or acetone) may require optimization to avoid amorphous precipitates .

Q. What safety precautions are recommended during handling?

While specific GHS data is unavailable, standard protocols for similar heterocycles apply: use PPE (gloves, lab coat), avoid inhalation/ingestion, and ensure proper ventilation. Eye wash stations and safety showers should be accessible .

Advanced Research Questions

Q. What crystallographic features define the compound’s structure?

Key features include:

  • A planar nitrogen-bearing ring (r.m.s. deviation = 0.019 Å) with trigonal planar coordination at N1.
  • A half-chair conformation in the cyclohexene ring (torsion angles: C7–C2–C3–C4 = 4.8°).
  • N–H⋯O hydrogen bonds (2.86 Å) forming centrosymmetric dimers critical for crystal packing .

Q. How do substituents on the aldehyde component influence molecular conformation?

Substituents like bromine (vs. chlorine) increase steric bulk, altering the benzene ring dihedral angle (e.g., 77.1° for 4-chlorophenyl vs. 82.7° for bromophenyl derivatives). This affects hydrogen-bonding networks and crystal lattice stability .

Q. How can researchers resolve discrepancies in crystallographic data between derivatives?

Compare torsion angles (e.g., C4–C5–C6–C10 = 177.9° vs. C5′–C6–C10–C12 = −51.8°) and refine disorder models. For example, cyclohexene rings may adopt half-chair or boat conformations depending on substituent electronic effects .

Q. What methodological optimizations improve synthetic yields for analogs?

Key variables:

  • Catalyst loading : Ammonium acetate (8 eq.) enhances cyclization efficiency.
  • Reaction time : Extending beyond 6 hours may degrade heat-sensitive intermediates.
  • Ketone selection : 2-Methylcyclohexanone favors fused-ring formation over linear byproducts .

Q. What pharmacological activities are reported for related tetrahydrobenzoquinoline derivatives?

Analogs exhibit cardiotonic (cAMP modulation) and anti-inflammatory (COX-2 inhibition) properties. For example, 4-(thiophen-2-yl) derivatives show IC50_{50} values <10 µM in vitro. However, specific data for this compound requires further biological assays .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like phosphodiesterase-3. Focus on the cyanide group’s electrostatic interactions and the methyl group’s role in hydrophobic pocket fitting .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may stem from impurities in starting materials (e.g., 2-methylcyclohexanone purity <95%) or incomplete recrystallization .
  • Crystallographic Disorder : Partial occupancy of hydrogen atoms (e.g., H1n in ) requires refinement using Fourier difference maps to avoid overinterpretation of bond lengths .

Methodological Recommendations

  • X-Ray Refinement : Use SHELXL for anisotropic displacement parameters and riding models for H-atoms. Report R-factors <0.063 for high-confidence structures .
  • Biological Assays : Prioritize in vitro models (e.g., LPS-induced macrophages for anti-inflammatory testing) before in vivo studies .

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